Fmoc-b-azido-a-Me-Ala-OH · BHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

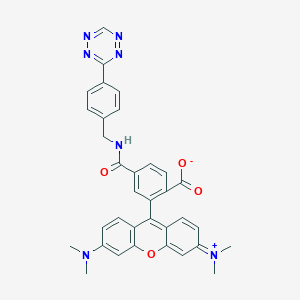

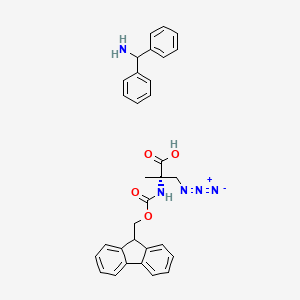

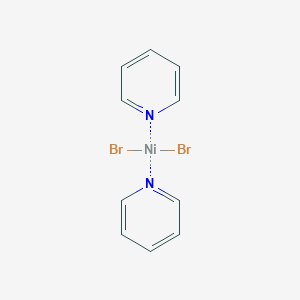

“Fmoc-b-azido-a-Me-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .Molecular Structure Analysis

The empirical formula of “Fmoc-b-azido-a-Me-Ala-OH · BHA” is C32H31N5O4 . The molecular weight is 549.63 g/mol .Chemical Reactions Analysis

“Fmoc-b-azido-a-Me-Ala-OH · BHA” can undergo copper-mediated click chemistry reactions due to its azido group . This property makes it a valuable reagent in the synthesis of complex molecules.Physical And Chemical Properties Analysis

“Fmoc-b-azido-a-Me-Ala-OH · BHA” has a molecular weight of 549.63 g/mol . The compound should be stored at temperatures below -15°C .科学研究应用

Preparation of Azidopeptides

“Fmoc-beta-azido-aib-oh bha oh” is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acid as precursors for the synthesis of clicked peptides .

Synthesis of Triazoles

The compound plays a significant role in the CuI-catalyzed Huisgen 1.3-dipolar cycloaddition reaction of azides and alkynes, which leads to the formation of 1,4-disubstituted 1,2,3-triazoles . This reaction has found a plethora of applications in peptide and protein chemistry .

Induction of β-turns

1,2,3-triazoles, which can be synthesized using “Fmoc-beta-azido-aib-oh bha oh”, have found applications in the induction of β-turns . These turns are common motifs in protein secondary structures .

Formation of Helical Structures

“Fmoc-beta-azido-aib-oh bha oh” can be used in the formation of helical structures . This is achieved through the synthesis of 1,2,3-triazoles, which have structural and electronic characteristics similar to those of the peptide bond .

Mimics of Disulfide Bonds

1,2,3-triazoles, synthesized using “Fmoc-beta-azido-aib-oh bha oh”, can mimic disulfide bonds in peptides . This is particularly useful in the study of protein folding and stability .

Ester Hydrolysis

“Fmoc-beta-azido-aib-oh bha oh” can be used in the mild orthogonal ester hydrolysis conditions . This process is systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

作用机制

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Action Environment

The compound “Fmoc-beta-azido-aib-oh bha oh” is recommended to be stored at temperatures below -15°C . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental factors.

属性

IUPAC Name |

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFFMAXTTQMCNP-FYZYNONXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-azido-aib-oh bha oh | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)